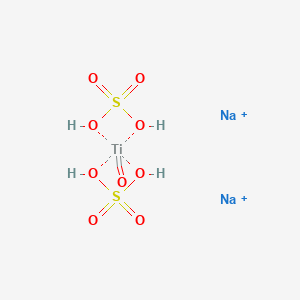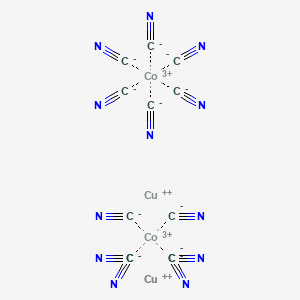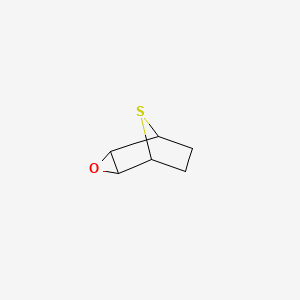
Tricosanoic acid, aluminium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanoic acid, aluminium salt is a compound formed from tricosanoic acid and aluminium. This compound is part of the class of very long-chain fatty acids, which are known for their extensive aliphatic tails .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tricosanoic acid, aluminium salt typically involves the reaction of tricosanoic acid with an aluminium salt, such as aluminium chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where tricosanoic acid is reacted with aluminium salts under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Tricosanoic acid, aluminium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Tricosanoic acid, aluminium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of tricosanoic acid, aluminium salt involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing cellular processes and functions. The compound’s effects are mediated through its ability to modulate the activity of these enzymes and alter the composition of cell membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tricosanoic acid, aluminium salt include other long-chain fatty acid salts such as:
Docosanoic acid, aluminium salt: A 22-carbon long-chain fatty acid salt.
Tetracosanoic acid, aluminium salt: A 24-carbon long-chain fatty acid salt.
Uniqueness
This compound is unique due to its specific chain length and the presence of aluminium, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
94087-10-2 |
|---|---|
Molecular Formula |
C69H135AlO6 |
Molecular Weight |
1087.8 g/mol |
IUPAC Name |
aluminum;tricosanoate |
InChI |
InChI=1S/3C23H46O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h3*2-22H2,1H3,(H,24,25);/q;;;+3/p-3 |
InChI Key |
ILIAZMJLPLGDDT-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Related CAS |
2433-96-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)

